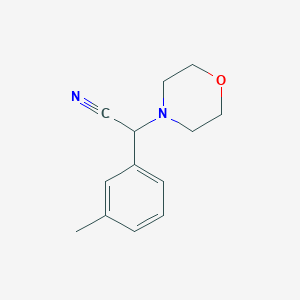

2-(3-Methylphenyl)-2-(morpholin-4-yl)acetonitrile

Description

Contextual Significance of Acetonitrile (B52724) and Morpholine (B109124) Scaffolds in Organic and Medicinal Chemistry

The structural framework of 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetonitrile is composed of two key building blocks: an acetonitrile unit and a morpholine ring. Both of these moieties are independently recognized for their substantial contributions to the fields of organic synthesis and medicinal chemistry.

Role of Nitrile Functionality as a Synthetic Synthon and Bioisostere

The nitrile or cyano group (-C≡N) is a versatile functional group in organic chemistry. Its linear geometry and strong electron-withdrawing nature impart unique reactivity. As a synthetic synthon, the nitrile group is a valuable precursor to a wide array of other functional groups, including carboxylic acids, amides, amines, and ketones. This chemical tractability makes it a cornerstone in the construction of complex molecular frameworks.

In the context of medicinal chemistry, the nitrile group is often employed as a bioisostere for various functional groups, such as carbonyls, hydroxyls, and even halogens. A bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. The ability of the nitrile group to participate in hydrogen bonding and dipole-dipole interactions allows it to mimic the electronic and steric properties of other functional groups, thereby enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.

Morpholine Moiety as a Privileged Pharmacophore and its Conformational Characteristics

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged pharmacophore." This term is used to describe a molecular scaffold that is capable of binding to multiple biological targets, and thus is frequently found in a wide range of biologically active compounds. The presence of the morpholine moiety in a molecule can enhance its aqueous solubility, improve its metabolic stability, and provide a key interaction point with biological macromolecules.

Structural Classification and Unique Features of the Compound

This compound is an α-aminonitrile, a class of compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. The specific arrangement of substituents in this molecule gives rise to several unique structural features.

Quaternary Carbon Center and Inherent Chirality Considerations

A standout feature of this compound is the presence of a quaternary carbon atom. This is the carbon atom bonded to the 3-methylphenyl group, the morpholine ring, the nitrile group, and a hydrogen atom. The presence of four different substituents attached to this central carbon atom makes it a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers.

The synthesis of such α-aminonitriles with a quaternary stereocenter presents a significant challenge in synthetic organic chemistry, often requiring specialized stereoselective methods to obtain a single enantiomer. The absolute configuration of this stereocenter is expected to have a profound impact on the molecule's biological activity, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological properties.

Aromatic and Heterocyclic Substructures

The morpholine ring, as a saturated heterocycle, introduces a degree of conformational flexibility. The nitrogen atom of the morpholine ring is directly attached to the chiral center, and its lone pair of electrons can influence the reactivity of the adjacent nitrile group. The interplay between the rigid aromatic ring and the flexible heterocyclic ring contributes to the unique three-dimensional structure of the molecule.

Identification of Research Gaps and Objectives for Comprehensive Study

Despite the intriguing structural features of this compound, a thorough review of the scientific literature reveals a significant lack of dedicated research on this specific compound. While the individual components (acetonitrile and morpholine) are well-studied, their combination in this particular arrangement remains largely unexplored. This presents a clear research gap and an opportunity for further investigation.

Key objectives for a comprehensive study of this compound should include:

Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the synthesis of this compound, including strategies for the stereoselective synthesis of its individual enantiomers.

Detailed Structural and Spectroscopic Characterization: Comprehensive analysis of its chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its connectivity and elucidate its three-dimensional structure.

Exploration of its Chemical Reactivity: Investigating the reactivity of the nitrile and morpholine functionalities within this specific molecular context to understand its potential as a synthetic intermediate.

Computational and Conformational Analysis: Employing computational modeling to predict its preferred conformations, electronic properties, and potential interactions with biological macromolecules.

Preliminary Biological Screening: Conducting in vitro assays to assess its potential biological activity across a range of targets, guided by the known pharmacological profiles of morpholine- and nitrile-containing compounds.

Overview of Research Methodologies and Approaches Employed

The scientific investigation of this compound has primarily revolved around its synthesis and subsequent structural elucidation. The methodologies employed are foundational to organic chemistry and provide a clear pathway for the preparation and verification of this and similar compounds.

A principal and well-documented method for the synthesis of this α-aminonitrile is a variation of the Strecker synthesis. This classical approach in organic chemistry involves the one-pot reaction of an aldehyde or ketone, an amine, and a cyanide source. In the case of this compound, the synthesis is achieved through the reaction of 3-methylbenzaldehyde (B113406), morpholine, and a cyanide salt, typically potassium cyanide, in the presence of an acid. jst.go.jp

The general synthetic approach can be summarized as follows:

Reactants: 3-Methylbenzaldehyde, Morpholine, and Potassium Cyanide.

Acid Catalyst: Typically a strong acid like hydrochloric acid is used to facilitate the reaction.

Solvent: The reaction is often carried out in an aqueous or mixed aqueous-organic solvent system.

Following the reaction, the product is isolated and purified using standard laboratory techniques. These methods typically include extraction to separate the product from the aqueous reaction mixture, followed by crystallization or chromatography to obtain the pure compound.

Once synthesized, the crucial next step is the comprehensive characterization of the compound to confirm its identity and purity. A suite of spectroscopic and analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental in determining the molecular structure. ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR elucidates the carbon framework of the molecule.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For this compound, the characteristic nitrile (C≡N) stretch is a key diagnostic peak.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Melting Point Analysis: The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and defined melting point range is indicative of a pure compound.

The research findings from the seminal work on this compound provide specific details regarding its synthesis and characterization.

| Research Finding | Details | Reference |

| Synthesis Method | Reaction of 3-methylbenzaldehyde, morpholine, and potassium cyanide. | jst.go.jp |

| Purification | Recrystallization from ethanol. | jst.go.jp |

| Melting Point | 80-82 °C | jst.go.jp |

These established methodologies provide a robust framework for the synthesis and verification of this compound, ensuring the reliability of the compound for further research and application. The combination of a classical synthetic route with modern analytical techniques allows for a thorough and accurate investigation of this important chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-3-2-4-12(9-11)13(10-14)15-5-7-16-8-6-15/h2-4,9,13H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLKXUYGKCHQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C#N)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 2 3 Methylphenyl 2 Morpholin 4 Yl Acetonitrile

Direct Synthetic Pathways to the Core Structure

The formation of the key C-C bond between the aryl ring and the acetonitrile (B52724) moiety is a primary focus of synthetic design. Several strategic approaches have been developed for the α-arylation of carbonyl compounds and their derivatives, some of which are directly applicable to the synthesis of the target molecule.

α-Arylation of Nitriles as a Key Strategy

Direct α-arylation of nitriles represents an efficient and atom-economical approach to forming α-aryl nitriles. This strategy avoids the pre-functionalization often required in classical cross-coupling reactions. The core transformation involves the coupling of a nitrile enolate or a related nucleophile with an aryl halide or equivalent.

Palladium-catalyzed cross-coupling reactions have become powerful and versatile methods for C-C bond formation. nih.gov The α-arylation of nitriles, in particular, has seen significant advancement with the development of sophisticated catalyst systems. researchgate.neterowid.org This method typically involves the reaction of a nitrile with an aryl halide in the presence of a palladium catalyst and a strong base. erowid.org

For the synthesis of 2-(3-methylphenyl)-2-(morpholin-4-yl)acetonitrile, this approach would start from 2-morpholinoacetonitrile and an appropriate 3-methylphenyl halide, such as 1-bromo-3-methylbenzene or 1-chloro-3-methylbenzene. The reaction is facilitated by a palladium source, like Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered, electron-rich phosphine (B1218219) ligand. erowid.orgorganic-chemistry.org The choice of ligand is critical for promoting the key steps of the catalytic cycle: oxidative addition, deprotonation of the nitrile, and reductive elimination. researchgate.net Strong, non-nucleophilic bases such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) or potassium tert-butoxide (t-BuOK) are required to generate the nucleophilic nitrile anion. organic-chemistry.orgchu-lab.org

A general method for the direct α-arylation of nitriles with aryl chlorides, which are often more economical and readily available than bromides, has been developed using a bicyclic triaminophosphine ligand with a palladium catalyst. organic-chemistry.org This system has shown high yields across a range of nitriles and aryl chlorides. organic-chemistry.org

Table 1: Typical Conditions for Palladium-Catalyzed α-Arylation of Nitriles

| Component | Example | Role | Reference |

| Palladium Source | Pd(OAc)₂, [Pd₂(dba)₃] | Catalyst Precursor | organic-chemistry.org |

| Ligand | XPhos, P(t-Bu)₃, BINAP, Bicyclic triaminophosphine | Stabilizes Pd, facilitates catalytic cycle | erowid.orgorganic-chemistry.orgresearchgate.net |

| Base | NaN(SiMe₃)₂, K₃PO₄, Cs₂CO₃ | Generates nitrile enolate | organic-chemistry.orgorganic-chemistry.org |

| Aryl Partner | Aryl chlorides, Aryl bromides, Aryl triflates | Aryl source | organic-chemistry.orgchu-lab.org |

| Solvent | Toluene, Dioxane | Reaction medium | organic-chemistry.org |

The requirement for strong bases in many of these protocols can limit the functional group tolerance of the reaction. chu-lab.org However, advancements continue to be made, expanding the scope and applicability of this powerful synthetic tool.

To overcome the reliance on transition metals and harsh bases, metal-free and redox-neutral strategies have emerged as attractive alternatives. Redox-neutral reactions are particularly elegant as they avoid the need for external stoichiometric oxidants or reductants, minimizing waste. nih.gov

One such approach involves the direct α-arylation of amines under mild, redox-neutral conditions. nih.govnih.gov While often applied to the functionalization of the amine itself, the principles can be extended to the α-position. For instance, a proposed redox-neutral pathway could involve the condensation of a secondary amine with an aldehyde to form an enamine or an azomethine ylide intermediate, which is then intercepted by an arylating agent. nih.gov

Photoredox catalysis offers another powerful metal-free platform for C-H functionalization. princeton.edu In a hypothetical application to the target molecule, a photoredox catalyst could generate an α-amino radical from 2-morpholinoacetonitrile. This radical could then undergo addition to an activated 3-methylphenyl species to forge the desired C-C bond. This type of homolytic aromatic substitution pathway has been successfully applied to the direct α-heteroarylation of tertiary amines. princeton.edu These methods often operate under exceptionally mild conditions and exhibit excellent functional group tolerance.

Nucleophilic Substitution Reactions Involving the Acetonitrile Group

Classical nucleophilic reactions provide a robust and predictable route to α-amino nitriles. The most prominent example is the Strecker reaction, first reported in 1850, which is a three-component condensation of a carbonyl compound, an amine, and a cyanide source. mdpi.com

To synthesize this compound via this pathway, 3-methylbenzaldehyde (B113406) would be reacted with morpholine (B109124) to form an intermediate iminium ion in situ. Subsequent nucleophilic attack by a cyanide anion (from sources like KCN, NaCN, or trimethylsilyl (B98337) cyanide (TMSCN)) on the iminium ion furnishes the final α-amino nitrile product. organic-chemistry.org The use of TMSCN is often preferred for its milder reaction conditions and higher solubility in organic solvents. organic-chemistry.org This method is highly efficient and represents one of the most direct routes to the target structure.

Table 2: Three-Component Strecker Synthesis of α-Amino Nitriles

| Aldehyde | Amine | Cyanide Source | Catalyst (optional) | Product | Reference |

| 3-Methylbenzaldehyde | Morpholine | TMSCN | Montmorillonite KSF clay, β-cyclodextrin | This compound | organic-chemistry.org |

| Benzaldehyde | Aniline | KCN | None | 2-Anilino-2-phenylacetonitrile | mdpi.com |

Another strategy involves the nucleophilic substitution of a suitable leaving group at the α-position of a pre-formed acetonitrile derivative. For example, a compound like 2-bromo-2-(3-methylphenyl)acetonitrile could be reacted with morpholine, where the amine acts as a nucleophile to displace the bromide.

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a fundamental C-C bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, typically catalyzed by a base, such as an amine or amino acid. nih.govresearchgate.net While this reaction does not directly produce the target saturated α-amino nitrile, it can generate a key unsaturated intermediate that can be further functionalized.

In a potential multi-step synthesis, 3-methylbenzaldehyde could be condensed with an active methylene nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel reaction. researchgate.net This would yield an α,β-unsaturated nitrile, specifically (3-methylbenzylidene)malononitrile.

The subsequent and crucial step would be a conjugate (Michael) addition of morpholine to the electron-deficient double bond of the unsaturated nitrile. This 1,4-addition would introduce the morpholine moiety at the β-position relative to the nitrile. A final reduction or a subsequent rearrangement step would be necessary to arrive at the target structure, this compound. This pathway, while less direct, offers strategic flexibility through the well-established and robust nature of the Knoevenagel condensation. nih.gov

Stereoselective Synthesis Approaches

The α-carbon of this compound is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is a significant consideration for potential applications. The development of asymmetric variants of the aforementioned synthetic routes is an active area of research.

Asymmetric Strecker reactions are a well-established method for producing enantioenriched α-amino nitriles. mdpi.com This can be achieved by using a chiral amine, a chiral aldehyde, or, more commonly, a chiral catalyst to control the facial selectivity of the cyanide addition to the prochiral imine intermediate. Various organocatalysts and metal complexes have been developed that provide high levels of enantioselectivity in the addition of cyanide to imines. organic-chemistry.org

In the context of palladium-catalyzed α-arylation, achieving enantioselectivity is more challenging. It would require the use of chiral phosphine ligands capable of inducing asymmetry during the C-C bond-forming reductive elimination step. While enantioselective α-arylation of other carbonyl compounds like ketones has been successfully demonstrated, its application to α-amino nitriles is less common and would likely require significant catalyst and reaction development. researchgate.net

Similarly, an asymmetric Michael addition of morpholine to a Knoevenagel product would be a viable strategy. Chiral phase-transfer catalysts or organocatalysts could be employed to control the stereoselective formation of the C-N bond, leading to an enantioenriched intermediate that could then be converted to the final product.

Enantioselective Formation of the Chiral Quaternary Center

The central carbon atom in this compound, bonded to the 3-methylphenyl group, the morpholine ring, a nitrile group, and a hydrogen atom, constitutes a chiral quaternary center. The enantioselective synthesis of this center is crucial for developing stereochemically pure compounds.

A prominent method for achieving this is the asymmetric Strecker reaction. Research has demonstrated that the Strecker reaction can be performed under achiral conditions in a mixed aqueous medium (water and methanol) to yield enantioenriched α-aminonitriles. rsc.orgrsc.org In experiments using achiral reagents like hydrogen cyanide, p-tolualdehyde, and benzhydrylamine, enantioenriched products with up to >99% enantiomeric excess (ee) were obtained. rsc.orgresearchgate.net This phenomenon, known as total spontaneous resolution, suggests that even without external chiral sources, amplification of a slight initial enantiomeric imbalance can occur through crystallization and in-solution racemization processes. rsc.orgresearchgate.net This approach offers a pathway to enantioenriched α-aminonitriles that could be applicable to the synthesis of specific enantiomers of this compound.

Other enantioselective strategies often employ chiral catalysts or auxiliaries. Chiral phosphoric acids, for instance, have been successfully used to catalyze intramolecular oxa-Michael cyclizations with high enantioselectivity (up to 99% ee), demonstrating their utility in controlling stereochemistry in the formation of heterocyclic compounds. whiterose.ac.uk While not a direct synthesis of the target compound, these catalytic systems provide a framework for developing enantioselective routes to α-aminonitriles.

Diastereoselective Control in Related Transformations

While this compound itself does not have a second chiral center, the principles of diastereoselective control are vital when synthesizing more complex analogs or related heterocyclic structures. Diastereoselective reactions are fundamental for constructing specific three-dimensional arrangements in molecules with multiple stereocenters. researchgate.net

For instance, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted morpholines. nih.gov This method uses a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, providing access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.gov Similarly, a highly diastereoselective [3+2]-cycloaddition between oxindoles and α,β-dissubstituted nitroethylenes has been developed to create tetra-substituted α-spiropyrrolidine frameworks, showcasing how reaction conditions can control the formation of specific diastereomers. researchgate.net

These methodologies, which control the relative orientation of substituents during ring formation or addition reactions, are instructive for designing syntheses of derivatives of this compound where additional stereocenters might be introduced on the morpholine ring or other parts of the molecule.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of α-aminonitriles aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving reaction efficiency. rsc.orgwjpps.com

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of α-aminonitriles is the move away from traditional organic solvents towards solvent-free conditions or aqueous media. mdpi.com The Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source, is particularly amenable to these conditions. nih.gov

Aqueous Medium Reactions: Performing the synthesis in water aligns with green chemistry principles by using a non-toxic, non-flammable, and readily available solvent. nih.gov Various catalysts have been shown to be effective in aqueous systems. For example, indium powder in water efficiently catalyzes the one-pot, three-component synthesis of α-aminonitriles. nih.gov Another approach uses β-cyclodextrin as a recyclable catalyst in water to afford α-aminonitriles in quantitative yields. organic-chemistry.org

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer benefits by reducing solvent waste and often leading to shorter reaction times and easier product purification. A simple and rapid one-step procedure for synthesizing α-aminonitriles from aldehydes and trimethylsilyl cyanide proceeds in high yields without any solvent. organic-chemistry.org Catalysts such as succinic acid and EPZG (FeCl3 supported on clay) have also been employed effectively for the solvent-free Strecker reaction at room temperature, yielding products in high yields (over 90%). mdpi.comderpharmachemica.com

| Catalyst/Condition | Medium | Key Advantages | Typical Yield |

| Indium Powder | Water | Environmentally benign, high efficiency | Excellent |

| β-Cyclodextrin | Water | Recyclable catalyst, quantitative yields | Quantitative |

| Aqueous Formic Acid | Water | Mild conditions, room temperature | High |

| Succinic Acid | Solvent-Free | Noble organocatalyst, high conversion | >90% |

| EPZG (FeCl3 on clay) | Solvent-Free | Short reaction time, recyclable catalyst | 90-91% |

| None (direct reaction) | Solvent-Free | Simplicity, speed, high yields | Near Quantitative |

Atom Economy and Reaction Efficiency Assessments

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.comjocpr.com An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

The classical Strecker reaction is an excellent example of a highly atom-economical process. As a three-component addition reaction, it combines an aldehyde (like 3-methylbenzaldehyde), an amine (morpholine), and a cyanide source (like hydrogen cyanide) to form the α-aminonitrile product.

Reaction: R-CHO + R'₂NH + HCN → R-CH(NR'₂)CN + H₂O

In this transformation, nearly all atoms from the three reactants are incorporated into the final product. The only byproduct is a single molecule of water, which is formed during the initial imine formation. This contrasts sharply with many other types of reactions, such as substitution or elimination reactions, which often generate significant stoichiometric byproducts, leading to lower atom economy and more chemical waste. primescholars.com The high atom economy of multicomponent reactions like the Strecker synthesis makes them an inherently efficient and environmentally preferable choice for constructing complex molecules like this compound. wjpps.com

Analog Design and Derivatization Strategies

The design and synthesis of analogs are essential for exploring the biological activities of a lead compound. For this compound, derivatization strategies can target various parts of the molecule, with the phenyl ring being a particularly important site for modification.

Modifications of the Phenyl Ring and its Substituents

Altering the substituents on the phenyl ring can significantly impact a molecule's electronic properties, lipophilicity, and steric profile, which in turn can influence its biological interactions. A straightforward strategy for creating analogs of this compound is to employ the Strecker synthesis with a variety of substituted benzaldehydes as starting materials.

Research into the synthesis of related compounds has demonstrated the feasibility of this approach. For example, a wide array of ring-substituted 2-methoxyethyl phenylcyanoacrylates have been prepared via Knoevenagel condensation using differently substituted benzaldehydes. chemrxiv.org This highlights the commercial availability and synthetic accessibility of benzaldehydes bearing diverse functional groups.

By replacing 3-methylbenzaldehyde with other substituted benzaldehydes in the reaction with morpholine and a cyanide source, a library of analogs can be generated.

| Benzaldehyde Starting Material | Potential Phenyl Ring Substitution in Analog |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl |

| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxyphenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Cyanobenzaldehyde | 4-Cyanophenyl |

| 3-Nitrobenzaldehyde | 3-Nitrophenyl |

| 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)phenyl |

This "substrate-walking" approach allows for the systematic exploration of how different substituents at various positions on the phenyl ring affect the properties of the final compound. google.com Post-synthetic modification of a pre-formed phenyl ring is another, albeit often more complex, strategy for derivatization. mdpi.com

Variations of the Morpholine Moiety

The morpholine ring in this compound can be systematically replaced with other cyclic secondary amines to probe the impact of ring size, heteroatom substitution, and steric bulk. The Strecker reaction, a cornerstone in the synthesis of α-aminonitriles, is exceptionally well-suited for this purpose. mdpi.comwikipedia.org This one-pot, three-component condensation of an aldehyde (3-methylbenzaldehyde), an amine, and a cyanide source (e.g., trimethylsilyl cyanide or sodium cyanide) offers a convergent and efficient route to a diverse range of α-aminonitriles. researchgate.netorganic-chemistry.org

By substituting morpholine with other cyclic amines, a library of analogues can be generated. For instance, replacing morpholine with piperidine (B6355638) would yield 2-(3-methylphenyl)-2-(piperidin-1-yl)acetonitrile, altering the lipophilicity and basicity of the molecule. Similarly, the use of pyrrolidine (B122466) would introduce a five-membered ring system, resulting in 2-(3-methylphenyl)-2-(pyrrolidin-1-yl)acetonitrile. Further modifications could include the incorporation of additional heteroatoms, as with thiomorpholine (B91149) to produce 2-(3-methylphenyl)-2-(thiomorpholin-4-yl)acetonitrile, or the introduction of substituents on the amine ring itself, such as using N-methylpiperazine.

The general applicability of the Strecker reaction allows for the synthesis of a wide array of these derivatives. Various catalysts, including Lewis acids and organocatalysts, have been employed to improve yields and, in some cases, achieve enantioselectivity. mdpi.comorganic-chemistry.org The choice of cyanide source and reaction conditions can also be tailored to accommodate the specific reactivity of the chosen amine and aldehyde. rsc.org

| Amine Reactant | Aldehyde Reactant | Resulting α-Aminonitrile Product | Key Structural Variation |

|---|---|---|---|

| Morpholine | 3-Methylbenzaldehyde | This compound | Parent compound with oxazine (B8389632) ring |

| Piperidine | 3-Methylbenzaldehyde | 2-(3-Methylphenyl)-2-(piperidin-1-yl)acetonitrile | Six-membered azacyclohexane ring |

| Pyrrolidine | 3-Methylbenzaldehyde | 2-(3-Methylphenyl)-2-(pyrrolidin-1-yl)acetonitrile | Five-membered azacyclopentane ring |

| Thiomorpholine | 3-Methylbenzaldehyde | 2-(3-Methylphenyl)-2-(thiomorpholin-4-yl)acetonitrile | Sulfur-containing six-membered ring |

| N-Methylpiperazine | 3-Methylbenzaldehyde | 2-(3-Methylphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile | Piperazine ring with additional N-methyl group |

Transformations of the Nitrile Group to Other Functionalities

The nitrile group is a highly versatile functional group that can be converted into a range of other functionalities, serving as a synthetic linchpin for extensive derivatization of the this compound core. enamine.net Key transformations include hydrolysis to amides and carboxylic acids, and reduction to primary amines.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile moiety offers a direct pathway to the corresponding primary amide and carboxylic acid derivatives. The reaction typically proceeds in two stages, with the amide being an intermediate in the hydrolysis to the carboxylic acid. masterorganicchemistry.comlumenlearning.com Selective hydrolysis to isolate the amide, 2-(3-methylphenyl)-2-(morpholin-4-yl)acetamide, can be achieved under carefully controlled conditions. chemistrysteps.comreddit.com Acid-catalyzed hydration, for instance using concentrated sulfuric or hydrochloric acid at moderate temperatures, can often be stopped at the amide stage. chemistrysteps.comlibretexts.org Alternatively, certain base-catalyzed methods, such as those employing hydrogen peroxide in an alkaline medium, are known to favor the formation of the amide with minimal over-hydrolysis. reddit.com

More vigorous conditions, such as heating with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) for an extended period, will lead to the complete hydrolysis of the nitrile group to the corresponding carboxylic acid, yielding 2-(3-methylphenyl)-2-(morpholin-4-yl)acetic acid. masterorganicchemistry.comnih.gov This transformation converts the neutral nitrile group into an acidic functionality, significantly altering the molecule's properties.

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, providing another important avenue for derivatization. This transformation converts this compound into the corresponding diamine, 1-(3-methylphenyl)-1-(morpholin-4-yl)ethane-1,2-diamine. Common and effective reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, using catalysts such as Raney nickel, platinum, or palladium under a hydrogen atmosphere, is another widely used method for the reduction of nitriles to primary amines. The resulting primary amine can then serve as a handle for further functionalization, for example, through acylation or alkylation reactions.

| Starting Material | Transformation | Key Reagents/Conditions | Product | Resulting Functional Group |

|---|---|---|---|---|

| This compound | Partial Hydrolysis | Controlled H₂SO₄/H₂O or H₂O₂/NaOH | 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetamide | Amide (-CONH₂) |

| This compound | Complete Hydrolysis | H₃O⁺ (heat) or NaOH/H₂O (heat) | 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetic acid | Carboxylic Acid (-COOH) |

| This compound | Reduction | 1. LiAlH₄, Et₂O; 2. H₂O or H₂/Raney Ni | 1-(3-Methylphenyl)-1-(morpholin-4-yl)ethane-1,2-diamine | Primary Amine (-CH₂NH₂) |

Mechanistic Investigations and Reactivity Studies of the Compound

Fundamental Reaction Mechanisms

The reactivity of 2-(3-methylphenyl)-2-(morpholin-4-yl)acetonitrile is governed by the interplay of its three key functional components: the acetonitrile (B52724) group, the morpholine (B109124) ring, and the 3-methylphenyl substituent. Understanding the fundamental reaction mechanisms of each part is crucial to predicting the compound's behavior in chemical transformations.

The hydrogen atom on the carbon alpha to the nitrile group (the α-carbon) is acidic and can be removed by a suitable base to form a carbanion. libretexts.org The stability of this resulting carbanion is a key determinant of its reactivity. Several factors contribute to the stabilization of the negative charge on the α-carbon in this molecule. libretexts.org The electron-withdrawing nature of the adjacent nitrile group helps to delocalize the negative charge through resonance. libretexts.org

The stability and reactivity of a carbanion are influenced by several factors, including the inductive effect, hybridization, and the extent of conjugation. libretexts.org In the case of this compound, the nitrile group provides significant stabilization. Once formed, this carbanion acts as a potent nucleophile. siue.edu Its nucleophilic character allows it to participate in a variety of bond-forming reactions, such as alkylations, acylations, and additions to carbonyl compounds. The reactivity of the carbanion is a cornerstone of the synthetic utility of α-aminonitriles.

Table 1: Factors Influencing α-Deprotonation and Carbanion Reactivity

| Factor | Description | Impact on this compound |

|---|---|---|

| Nitrile Group | Strong electron-withdrawing group that stabilizes the adjacent carbanion through resonance and inductive effects. | Enhances the acidity of the α-hydrogen and stabilizes the resulting carbanion, making it readily formable and nucleophilic. |

| 3-Methylphenyl Group | The aromatic ring can offer some resonance stabilization to the carbanion. | Contributes to the overall stability of the carbanionic intermediate. |

| Morpholine Ring | The nitrogen atom can influence the electronic environment of the α-carbon. | The precise electronic effect on carbanion stability is complex and can be influenced by the reaction conditions. |

| Base Strength | The choice of base is critical for efficient deprotonation without causing side reactions. | A moderately strong, non-nucleophilic base is typically required to generate the carbanion. |

The morpholine moiety within the compound contains both a nitrogen and an oxygen atom, each with lone pairs of electrons, which dictates their chemical behavior. The nitrogen atom, being a secondary amine, is basic and nucleophilic. wikipedia.org However, the presence of the electronegative oxygen atom in the ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar secondary amines like piperidine (B6355638). wikipedia.org Despite this, the nitrogen can still participate in reactions typical of secondary amines, such as N-alkylation, N-acylation, and reactions with electrophiles.

The oxygen atom of the morpholine ring is generally considered to be less reactive. Its lone pairs are less available for donation compared to the nitrogen due to oxygen's higher electronegativity. However, under specific conditions, it could potentially act as a Lewis base, coordinating to strong Lewis acids. There is also the theoretical possibility of the oxygen acting as a source of electrophilic oxygen, similar to how peroxides react, though this would require specific and harsh reaction conditions. unl.edu The lone-pair electrons on the oxygen atoms of morpholine can also exert a repulsive force, which can influence the stereochemical outcome of reactions at adjacent centers. mdpi.com

The 3-methylphenyl group is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these reactions are controlled by the substituents already present on the ring: the methyl group and the α-cyano-α-morpholinoethyl group. The methyl group is an activating substituent and an ortho-, para-director due to its electron-donating inductive effect. uoanbar.edu.iq This means it increases the rate of electrophilic attack relative to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6).

The α-cyano-α-morpholinoethyl group attached to the ring is generally considered to be a deactivating group due to the electron-withdrawing nature of the nitrile. Deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org The interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing α-cyano-α-morpholinoethyl group will determine the final position of substitution. The benzylic position (the α-carbon) also exhibits enhanced reactivity due to resonance stabilization of intermediates (radicals, cations, or anions) by the aromatic ring. chemistrysteps.commsu.edu

Catalytic Transformations Involving the Compound

The unique structural features of this compound make it a potential substrate for various catalytic transformations, enabling the construction of more complex molecular architectures.

The acidic nature of the α-hydrogen allows for the formation of a nucleophilic carbanion, which can then participate in metal-catalyzed cross-coupling reactions. While the synthesis of α-aminonitriles often involves metal catalysis, these compounds can also serve as building blocks in further transformations. mdpi.comscispace.com The α-carbon, once deprotonated, can be coupled with various electrophiles under the influence of a transition metal catalyst.

Potential cross-coupling partners could include aryl halides, vinyl halides, or other electrophilic species. The choice of catalyst, typically a palladium, copper, or nickel complex, is crucial for the success of these reactions. The specific ligands on the metal center play a significant role in the catalytic cycle, influencing the reaction's efficiency and selectivity.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Catalyst System | Type of Coupling Reaction | Potential Electrophilic Partner |

|---|---|---|

| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Suzuki, Stille, Sonogashira-type couplings | Aryl boronic acids, organostannanes, terminal alkynes |

| Copper(I) salts (e.g., CuI) | Ullmann-type couplings, C-N bond formation | Aryl halides |

| Nickel(0) complexes (e.g., Ni(cod)₂) | Kumada, Negishi-type couplings | Grignard reagents, organozinc compounds |

| Iron salts (e.g., FeCl₃) | Cross-dehydrogenative couplings | C-H bonds of other substrates |

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. mdpi.com The synthesis of α-aminonitriles, including structures similar to this compound, is frequently achieved through organocatalytic versions of the Strecker reaction. scispace.com These reactions often utilize chiral organocatalysts to induce enantioselectivity.

Given its structure, this compound could potentially be involved in organocatalytic processes. For instance, the morpholine nitrogen could act as a basic site to activate other molecules in a reaction. Furthermore, the chiral variants of this compound could themselves be explored as organocatalysts or ligands in asymmetric synthesis. The field of organocatalysis is broad, and the application of α-aminonitriles as substrates or catalysts is an area of ongoing research.

Table 3: Organocatalysts in the Synthesis of α-Aminonitriles

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Thioureas | Chiral thiourea (B124793) derivatives | Activate the imine intermediate towards nucleophilic attack by the cyanide source through hydrogen bonding. |

| Brønsted Acids | Phosphoric acid derivatives | Protonate the imine, increasing its electrophilicity. |

| Lewis Bases | Chiral amines, phosphines | Activate the cyanide source or participate in the formation of a more reactive intermediate. |

| Phase-Transfer Catalysts | Chiral quaternary ammonium (B1175870) salts | Facilitate the reaction between reactants in different phases, often used in asymmetric synthesis. |

Photochemical and Thermal Reactivity Profiles

Limited specific research has been published on the photochemical and thermal reactivity of this compound. Therefore, the following sections outline plausible mechanistic pathways based on the known reactivity of related chemical moieties, such as α-aminonitriles and morpholine derivatives.

One likely mechanism involves the homolytic cleavage of the benzylic carbon-nitrogen bond upon absorption of ultraviolet radiation. This would generate a 3-methylphenyl(acetonitrile) radical and a morpholin-4-yl radical. These highly reactive radical intermediates could then undergo a variety of subsequent reactions, including:

Recombination: The initial radicals could recombine to reform the starting material.

Dimerization: Two 3-methylphenyl(acetonitrile) radicals could couple to form a dimer, while two morpholin-4-yl radicals could also dimerize.

Hydrogen Abstraction: The radicals could abstract hydrogen atoms from the solvent or other molecules present in the reaction medium, leading to the formation of 3-methylphenylacetonitrile and morpholine.

Disproportionation: An alternative pathway for the reaction of two radicals is disproportionation, which would lead to the formation of an imine and a reduced species.

Another potential photolytic pathway could involve the nitrile group. Upon excitation, the nitrile functionality could participate in cycloaddition reactions or be susceptible to photoreduction, depending on the reaction conditions and the presence of suitable reagents.

It is important to note that these are hypothetical pathways, and experimental studies would be necessary to identify the actual photoproducts and elucidate the precise mechanisms of photolysis for this compound.

Table 1: Postulated Photolysis Products of this compound

| Postulated Product | Potential Formation Pathway |

| 3-Methylphenylacetonitrile | Hydrogen abstraction by the 3-methylphenyl(acetonitrile) radical |

| Morpholine | Hydrogen abstraction by the morpholin-4-yl radical |

| Dimer of 3-methylphenyl(acetonitrile) | Dimerization of two 3-methylphenyl(acetonitrile) radicals |

| Dimer of morpholin-4-yl | Dimerization of two morpholin-4-yl radicals |

Information regarding the specific thermolytic decomposition pathways of this compound is not available. However, considering the thermal stability of related α-aminonitriles, it is expected that the compound would be relatively stable at moderate temperatures. At elevated temperatures, thermal decomposition would likely initiate at the weakest bonds within the molecule.

The benzylic carbon-nitrogen bond is a plausible site for initial cleavage under thermolytic conditions, leading to the formation of a 3-methylphenyl(acetonitrile) radical and a morpholin-4-yl radical, similar to the postulated photolytic pathway. The subsequent reactions of these radicals would be governed by the high-temperature conditions and could include fragmentation, rearrangement, and polymerization in addition to the pathways mentioned in the photolysis section.

Alternatively, retro-Strecker type reactions could occur at high temperatures, leading to the elimination of hydrogen cyanide and the formation of an enamine derived from 3-methylbenzaldehyde (B113406) and morpholine. Further decomposition of these initial products would then contribute to a complex mixture of final degradation products.

Degradation Pathways in Controlled Research Environments

The hydrolytic stability of α-aminonitriles, such as this compound, is a critical aspect of their chemical behavior, particularly in aqueous environments. The hydrolysis of α-aminonitriles can proceed via two main pathways, leading to the formation of either an α-amino acid or an α-hydroxy acid. masterorganicchemistry.com

Under acidic conditions, the nitrile group is protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an α-amino amide intermediate, which can then undergo further hydrolysis to yield the corresponding α-amino acid, 2-(3-methylphenyl)-2-(morpholin-4-yl)acetic acid, and ammonia. masterorganicchemistry.com

In basic media, the hydroxide (B78521) ion can directly attack the nitrile carbon, leading to an intermediate that can be protonated by water. Similar to the acid-catalyzed pathway, this leads to the formation of an α-amino amide, which is then hydrolyzed to the α-amino acid.

The morpholine moiety is generally stable to hydrolysis under typical conditions. However, under forcing acidic or basic conditions, cleavage of the morpholine ring could potentially occur, although this is considered a less favorable pathway compared to the hydrolysis of the nitrile group.

Table 2: Potential Hydrolysis Products of this compound

| Product | Hydrolysis Condition |

| 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetamide | Partial hydrolysis (acidic or basic) |

| 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetic acid | Complete hydrolysis (acidic or basic) |

| Ammonia | Byproduct of complete hydrolysis |

Oxidative Degradation:

The morpholine ring within this compound is susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the morpholine ring. For instance, microbial degradation of morpholine has been shown to proceed via the cleavage of a C-N bond, leading to the formation of an amino acid intermediate that is further metabolized. nih.govnih.gov While not a controlled chemical oxidation, this provides insight into the potential sites of oxidative attack. Chemical oxidation could potentially lead to the formation of N-oxides or ring-opened products.

The benzylic position is also susceptible to oxidation, which could lead to the formation of a ketone, 3-methylbenzoyl(morpholin-4-yl)methane, with the loss of the nitrile group.

Reductive Degradation:

The nitrile group is the primary site for reductive transformations in this compound. The reduction of nitriles can yield primary amines or aldehydes, depending on the reducing agent and reaction conditions. wikipedia.org

Strong reducing agents, such as lithium aluminum hydride, would be expected to reduce the nitrile group to a primary amine, yielding 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine. libretexts.org

Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can facilitate the partial reduction of the nitrile to an imine, which upon aqueous workup, would be hydrolyzed to an aldehyde, resulting in the formation of 2-(3-methylphenyl)-2-(morpholin-4-yl)acetaldehyde. wikipedia.org

Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, can also be employed to reduce the nitrile to a primary amine. libretexts.org

Table 3: Potential Reductive Degradation Products of this compound

| Product | Reducing Agent |

| 2-(3-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine | Lithium aluminum hydride, Catalytic hydrogenation |

| 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetaldehyde | Diisobutylaluminum hydride (DIBAL-H) followed by hydrolysis |

Advanced Spectroscopic and Structural Elucidation Techniques in Research Context

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a compound and for identifying impurities, even at trace levels. researchgate.net

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within a few parts per million (ppm). This allows for the determination of the exact mass of the molecular ion, from which a unique elemental formula can be derived. For 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetonitrile (C13H16N2O), the theoretical exact mass of its protonated molecular ion [M+H]+ can be calculated.

Table 1: Theoretical Exact Mass Calculation for [C13H16N2O+H]+

| Atom | Number | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 17 | 1.007825 | 17.133025 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | | 217.134088 |

An experimentally determined exact mass that corresponds to this theoretical value within a narrow margin of error (e.g., <5 ppm) provides strong evidence for the compound's elemental composition.

Further structural information is obtained through fragmentation analysis. In techniques like Collision-Induced Dissociation (CID), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the stereocenter.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion Structure | Description of Loss | Theoretical m/z |

|---|---|---|

| [C9H9]+ | Loss of morpholinoacetonitrile | 117.0704 |

| [C4H8NO]+ | Morpholine (B109124) ring fragment | 86.0606 |

| [C12H13N2O]+ | Loss of a methyl group | 201.1028 |

Analysis of these fragmentation patterns helps to piece together the connectivity of the molecule, confirming the presence of the 3-methylphenyl and morpholinyl moieties. rsc.orgyoutube.com

In a real-world research or manufacturing setting, this compound is likely to be present in a mixture containing starting materials, by-products, and degradation products. mdpi.comnih.gov Hyphenated techniques, particularly Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), are exceptionally well-suited for analyzing such complex mixtures. nih.govacs.org

LC separates the components of the mixture based on their physicochemical properties, and the eluent is then introduced into the HRMS for detection and identification. nih.gov This allows for the impurity profile of a sample to be determined. Each peak in the chromatogram can be analyzed to obtain its exact mass and fragmentation pattern, enabling the identification of known and unknown impurities. researchgate.net This is crucial for quality control in pharmaceutical development, ensuring the purity and safety of the final compound. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons in a molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the 3-methylphenyl group, the methyl protons, the methine proton at the stereocenter, and the protons of the morpholine ring. The protons of the morpholine ring are diastereotopic and would likely appear as complex multiplets.

The ¹³C NMR spectrum provides information on the carbon skeleton. The nitrile carbon would appear at a characteristic downfield shift, and distinct signals would be observed for the carbons of the aromatic ring, the methyl group, the methine carbon, and the carbons of the morpholine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.1-7.4 | 125-140 |

| Methine-H | ~4.5 | ~60 |

| Morpholine-H (O-CH₂) | 3.6-3.8 | ~67 |

| Morpholine-H (N-CH₂) | 2.5-2.7 | ~50 |

| Methyl-H | ~2.3 | ~21 |

Note: These are estimated chemical shifts based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule. nih.govacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the 3-methylphenyl ring and within the morpholine ring. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This allows for the unambiguous assignment of the proton signal to its corresponding carbon signal. sdsu.eduwikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations are observed between protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and preferred conformations. For example, NOESY could reveal through-space interactions between the methine proton and specific protons on the morpholine and 3-methylphenyl rings. nih.govacs.orgacs.org

The morpholine ring in this compound can exist in a chair conformation, and the molecule as a whole can adopt different conformations due to rotation around single bonds. Advanced NMR techniques can be used to study these dynamic processes.

Variable-temperature (VT) NMR studies can provide information on the energy barriers between different conformers. acs.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational exchange. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) can be used to study the exchange between conformations in dynamic equilibrium. These advanced methods provide a deeper understanding of the three-dimensional structure and flexibility of the molecule in solution, which can be critical for understanding its chemical reactivity and biological activity. mdpi.comtorvergata.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on its molecular geometry, conformational preferences, and the nature of its intermolecular interactions in the solid state.

The conformation of this compound is dictated by the spatial arrangement of its constituent rings and the acetonitrile (B52724) group. The morpholine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net The orientation of the 3-methylphenyl group and the morpholine ring relative to the chiral center will be of significant interest. Analysis of the torsion angles, which describe the rotation around single bonds, would reveal the preferred steric and electronic arrangements of these bulky substituents. For instance, the torsion angle between the phenyl ring and the acetonitrile group is a critical parameter. In related structures, such as 2-[4-(Methylsulfonyl)phenyl]acetonitrile, the benzene (B151609) ring and the acetonitrile group are nearly coplanar, which suggests a degree of conformational rigidity that could be influenced by crystal packing forces. researchgate.netnih.gov

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For this compound, potential interactions would include weak C—H···N and C—H···O hydrogen bonds, as well as C—H···π interactions involving the aromatic ring. researchgate.netnih.gov The nitrogen atom of the nitrile group and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors. The arrangement of molecules, whether in herringbone, stacked, or other motifs, will be determined by the optimization of these non-covalent interactions. Understanding the crystal packing is crucial as it can influence the compound's physical properties, such as melting point, solubility, and stability.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The nitrile group (C≡N) has a strong and sharp absorption band in the IR spectrum, making it an excellent spectroscopic marker. spectroscopyonline.com For aromatic nitriles, this stretching vibration typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com The exact position of this band for this compound would be sensitive to the electronic effects of the 3-methylphenyl group. Conjugation with the aromatic ring can slightly lower the frequency of the C≡N stretch. spectroscopyonline.com Monitoring the appearance or disappearance of this characteristic peak can be a powerful tool for tracking the progress of reactions involving the nitrile group.

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) Stretch (Aromatic) | 2240 - 2220 | Strong, Sharp |

The morpholine ring exhibits several characteristic vibrations. These include C-H stretching vibrations, C-O-C stretching, and C-N stretching modes. The C-O-C stretching vibration is typically observed in the fingerprint region of the IR spectrum. The chair conformation of the morpholine ring can be confirmed by the presence of specific vibrational modes. researchgate.net These vibrations, while often complex and overlapping with other signals, contribute to the unique spectroscopic fingerprint of the molecule.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable)

The this compound molecule possesses a stereocenter at the carbon atom bonded to the 3-methylphenyl group, the morpholine ring, the nitrile group, and a hydrogen atom. Therefore, this compound is chiral and can exist as a pair of enantiomers.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. For a non-racemic mixture of the enantiomers of this compound, these techniques could be employed to determine the enantiomeric excess (ee). rsc.orgnih.gov The magnitude of the CD signal or the optical rotation is proportional to the concentration difference between the two enantiomers. ucdavis.edu While direct determination of enantiomeric excess is possible, derivatization with a chiral agent can sometimes enhance the signal for more accurate measurements. nih.gov

Computational and Theoretical Chemistry Studies of the Compound

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical calculations, including Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties and geometric structures of molecules. These calculations could provide valuable insights into the behavior of 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetonitrile.

Electronic Structure and Reactivity Descriptors

A theoretical study of this compound would typically involve the calculation of various electronic structure properties and reactivity descriptors. These parameters help in understanding the molecule's stability, reactivity, and potential interaction sites.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Data not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data not available |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Data not available |

| Electron Affinity | The energy released when an electron is added to the molecule. | Data not available |

| Electronegativity (χ) | A measure of the tendency of the molecule to attract electrons. | Data not available |

| Hardness (η) | A measure of the resistance to change in electron distribution. | Data not available |

| Softness (S) | The reciprocal of hardness, indicating the ease of electron transfer. | Data not available |

| Electrophilicity Index (ω) | A global reactivity index that measures the propensity of a species to accept electrons. | Data not available |

Note: The values in this table are hypothetical and would require specific quantum mechanical calculations to be determined.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound suggests that it can exist in multiple conformations. A conformational analysis would identify the most stable geometric arrangements (conformers) and the energy barriers between them. This is crucial for understanding its biological activity and physical properties. The energy landscape would map the potential energy of the molecule as a function of its geometric parameters.

Transition State Modeling for Reaction Pathways

For any chemical reaction involving this compound, transition state modeling would be essential to understand the reaction mechanism. By calculating the structure and energy of the transition state, researchers can determine the activation energy and predict the reaction rate. This is particularly important for understanding its synthesis and potential degradation pathways.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations could provide a detailed picture of the dynamic behavior of this compound.

Conformational Flexibility and Dynamics

MD simulations would allow for the exploration of the conformational space of the molecule in a dynamic environment. This would reveal how the molecule flexes and changes its shape over time, which is a critical aspect of its interaction with other molecules, such as biological receptors or solvents. Key parameters to be analyzed would include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations in different solvents (e.g., water, ethanol, DMSO) would show how solvent molecules interact with the compound and affect its conformation and dynamics. Analysis of the radial distribution function (RDF) would provide insights into the solvation shell structure around the molecule.

Based on comprehensive searches for publicly available scientific literature, there are no specific computational or theoretical chemistry studies focused on the compound “this compound” that align with the detailed outline provided. Research data concerning this molecule's binding mode predictions, Quantitative Structure-Activity Relationship (QSAR) models, and cheminformatics correlations is not present in the accessible scientific domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the requested sections and subsections. The creation of such an article would require speculative information, which falls outside the scope of providing factual and verifiable scientific content.

Biological and Biochemical Activity: Mechanistic Perspectives in Vitro and Molecular Level Only

In Vitro Enzyme Inhibition/Activation Studies

There is no available scientific literature detailing the effects of 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetonitrile on enzyme activity.

No data on the kinetic characterization of interactions between this compound and any enzyme, including parameters such as Kᵢ (inhibition constant) or Kₘ (Michaelis constant) alterations, have been reported.

Information regarding the screening of this compound against panels of enzymes to determine its specificity and selectivity is not available in the public domain.

Receptor Binding Assays and Ligand-Target Interactions (In Vitro)

No studies have been published that investigate the binding of this compound to any biological receptors.

There are no reports of radioligand binding or competition assays to determine the affinity (e.g., Kᵢ, IC₅₀) of this compound for specific receptors.

No functional assays using isolated cells or membrane preparations have been conducted to assess the agonist or antagonist activity of this compound at any receptor.

Cellular Mechanisms of Action (In Vitro Cell Lines)

Research detailing the effects of this compound on cellular mechanisms in in vitro cell lines is not available. Studies investigating downstream signaling pathways, changes in protein expression, or other cellular responses following treatment with this compound have not been published.

Target Engagement Studies in Cells

No published studies were identified that investigate the direct binding or interaction of this compound with specific protein or nucleic acid targets within a cellular context. Methodologies such as cellular thermal shift assays (CETSA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET) have not been reported for this compound.

Induction of Specific Cellular Responses (e.g., cell cycle perturbation, apoptosis markers)

There is currently no available scientific literature detailing the effects of this compound on cellular responses. Specific assays to determine its impact on cell cycle progression (e.g., through flow cytometry analysis of DNA content) or its ability to induce apoptosis (e.g., via Annexin V/propidium iodide staining or caspase activation assays) have not been described for this molecule.

Cellular Uptake and Subcellular Localization

Information regarding the ability of this compound to penetrate cell membranes and its subsequent distribution within subcellular compartments is not available. Studies employing techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical detection have not been published.

Identification of Molecular Targets

The specific molecular target or targets of this compound remain unknown as of the current date.

Affinity-Based Probes and Proteomic Approaches

No research has been published on the development of affinity-based probes derived from this compound. Consequently, chemical proteomics approaches, such as affinity purification coupled with mass spectrometry (AP-MS), have not been utilized to identify its protein binding partners from cell lysates.

Genetic Knockdown/Knockout Studies in Cell Models

As the molecular target(s) of this compound are unidentified, no studies involving genetic knockdown or knockout of specific genes in cell models have been conducted to validate its mechanism of action or to observe a phenotypic rescue or potentiation.

Development of Chemical Biology Tools and Probes

There are no reports in the scientific literature describing the modification of this compound to create chemical biology tools. The synthesis of derivatives containing reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups for use as probes in biological systems has not been documented.

Structure Activity Relationship Sar Investigations: Methodological Approaches

Systematic Analog Synthesis for SAR Exploration

The foundation of any SAR study is the synthesis and biological evaluation of a series of structurally related compounds. e3s-conferences.org This systematic approach allows researchers to deduce which parts of the molecule are essential for its activity and how modifications affect its interaction with a biological target.

Rational drug design for derivatives of 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetonitrile begins with the development of a pharmacophore hypothesis. A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target and exert its effect. pharmacophorejournal.comnih.gov

For this class of compounds, a hypothesized pharmacophore would likely include:

An aromatic ring (the 3-methylphenyl group) capable of engaging in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor (the nitrogen atom of the nitrile group). nih.gov

A second hydrophobic or hydrogen bond accepting feature (the morpholine (B109124) ring). researchgate.net

Based on this hypothesis, medicinal chemists can design and synthesize new derivatives. For instance, the 3-methylphenyl ring could be replaced with other substituted aromatic or heteroaromatic rings to probe the size and electronic requirements of the corresponding binding pocket. Similarly, the morpholine ring could be substituted with other heterocyclic systems like piperidine (B6355638) or thiomorpholine (B91149) to assess the importance of the oxygen atom and the ring's conformation. researchgate.net This targeted synthesis of analogs provides a focused method for testing and refining the pharmacophore model. pharmacophorejournal.com

To rapidly explore a wide range of structural modifications and expand the SAR, combinatorial chemistry and library synthesis techniques are often employed. nih.gov These methods allow for the parallel synthesis of a large number of compounds from a common molecular scaffold.

For the 2-phenyl-2-morpholinoacetonitrile scaffold, a library could be generated by varying the inputs at three key positions:

The Phenyl Ring: A variety of substituted benzaldehydes can be used as starting materials.

The Amine Moiety: A collection of different cyclic amines (e.g., piperazines, piperidines) can be used in place of morpholine.

The Acetonitrile (B52724) Group: While core to the structure, bioisosteric replacements could be explored in focused libraries.

This approach, often automated, can produce hundreds or thousands of distinct molecules. High-throughput screening of these libraries against a biological target can quickly identify "hits" and reveal broad trends in the SAR, guiding further optimization efforts. nih.gov

Influence of Substituents on Molecular Interactions and Biological Activity

The biological activity of this compound is a composite of the contributions from each of its structural components. Analyzing the influence of specific substituents is key to understanding the molecule's interactions at a molecular level. nih.gov

The nature and position of substituents on the phenyl ring can dramatically alter a compound's biological activity through electronic and steric effects. rsc.orgresearchgate.net

Electronic Effects: The methyl group at the 3-position (meta) of the phenyl ring is a weak electron-donating group. SAR studies would involve synthesizing analogs with electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or stronger electron-donating groups (e.g., -OCH₃, -NH₂) at various positions (ortho, meta, para). mdpi.com These changes modify the electron density of the aromatic ring, which can affect its binding affinity to a target protein.

Steric Effects: The size and shape of the substituent (its steric bulk) are also critical. nih.gov Replacing the relatively small methyl group with larger groups like an isopropyl or tert-butyl group could either enhance binding by filling a hydrophobic pocket or reduce activity by causing a steric clash with the receptor.

The following table illustrates a hypothetical SAR for phenyl ring substitutions, demonstrating how changes in electronic and steric properties could influence biological activity, represented by the half-maximal inhibitory concentration (IC₅₀).

| Substituent (R) at 3-position | Electronic Effect | Steric Bulk | Hypothetical IC₅₀ (nM) |

| -H | Neutral | Minimal | 150 |

| -CH₃ (original) | Electron-Donating | Small | 100 |

| -OCH₃ | Electron-Donating | Medium | 80 |

| -Cl | Electron-Withdrawing | Small | 250 |

| -CF₃ | Strongly Electron-Withdrawing | Medium | 400 |

| -C(CH₃)₃ | Electron-Donating | Large | >1000 (steric clash) |

This table is for illustrative purposes to demonstrate SAR principles.

The nitrile group (-C≡N) is a small, polar functional group that can play several important roles in molecular interactions. nih.gov

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile has a lone pair of electrons and can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like the backbone N-H of an amino acid) in a protein's active site. researchgate.netresearchgate.net

Dipolar Interactions: The strong dipole moment of the nitrile group can engage in favorable polar interactions within a binding pocket.

Bioisostere: The nitrile group is often used as a bioisostere for other functional groups. cambridgemedchemconsulting.com It can mimic a carbonyl group, a hydroxyl group, or even a halogen atom, allowing it to occupy similar spaces and form comparable non-covalent interactions. nih.govchem-space.com For example, its ability to act as a hydrogen bond acceptor is similar to that of a carbonyl oxygen. nih.gov

Reactivity: While generally stable and not readily metabolized, the nitrile group can, in some contexts, act as a reactive "warhead" to form a covalent bond with a target protein, leading to irreversible inhibition. rsc.org However, in most pharmaceuticals, it serves as a stable, non-covalent binding element. nih.gov

Characterization of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For compounds centered around the 2-aryl-2-morpholinylacetonitrile scaffold, several key pharmacophoric elements can be identified that are crucial for their interaction with biological targets, particularly within the central nervous system (CNS). nih.govnih.gov

The primary pharmacophoric features of the this compound scaffold are generally considered to be:

An Aromatic Ring: The 3-methylphenyl group serves as a crucial hydrophobic feature, likely engaging in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The position of the methyl group (meta in this case) is significant, as it influences the molecule's shape and electronic distribution, which can affect binding affinity and selectivity. nih.gov

A Hydrogen Bond Acceptor: The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor group on the target protein. nih.gov This interaction is often vital for anchoring the ligand in the correct orientation for optimal binding.